REACTION_CXSMILES
|
C1(C([NH:9][C:10]([N:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][C:13]2=[O:21])=[O:11])=O)CCCCC1.Cl.[OH-:23].[K+]>>[NH:12]([C:20]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:14][C:13]([OH:21])=[O:23])[C:10]([NH2:9])=[O:11] |f:2.3|
|
Name
|
N-cyclohexylcarbonyl-2-oxindole-1-carboxamide
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)NC(=O)N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oily solid
|
Type
|
WASH
|
Details
|
The oily solid was washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
it was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)N)C1=C(C=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |